N-(4-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (hereafter referred to as the target compound) features a benzothieno[3,2-d]pyrimidin-4-one core linked to a 4-chlorobenzyl group via an acetamide bridge.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c20-13-7-5-12(6-8-13)9-21-16(24)10-23-11-22-17-14-3-1-2-4-15(14)26-18(17)19(23)25/h1-8,11H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMAMSJRTINOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials such as 2-aminobenzothiophene with a suitable aldehyde or ketone under acidic or basic conditions to form the benzothienopyrimidine core.
Introduction of the 4-oxo Group:
Attachment of the N-(4-chlorobenzyl) Group: This step involves the nucleophilic substitution reaction where the benzothienopyrimidine core is reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Acetamide Group: The final step involves the acylation of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothieno[3,2-d]pyrimidine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the 4-oxo group, converting it to a hydroxyl group under mild conditions using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique biological activities.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorobenzyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has shown potential as a therapeutic agent due to its unique structure:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : Studies suggest that benzothienopyrimidine derivatives can exhibit activity against various bacterial strains, making them candidates for antibiotic development.
Biological Studies
This compound can be utilized in biological research to study its interactions with macromolecules:
- Enzyme Inhibition Studies : It may serve as an inhibitor for specific enzymes, providing insights into enzyme kinetics and mechanisms.
- Receptor Binding Studies : Investigating its affinity for certain receptors can help elucidate its potential role in modulating biological pathways.
Material Science
In material science, N-(4-chlorobenzyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be explored for:
- Polymer Development : Its unique chemical properties may allow it to act as a building block for new polymers with enhanced functionalities.
- Catalysis : The compound could be evaluated as a catalyst in various chemical reactions, potentially improving reaction rates and selectivity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzothienopyrimidine exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on various chlorophenyl derivatives indicated strong antibacterial activity against resistant strains of bacteria. This study highlighted the potential of these compounds in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Anti-Inflammatory Activity
Several benzothieno[3,2-d]pyrimidine derivatives with sulfonamide or thioether substituents exhibit potent anti-inflammatory effects. Key examples include:
The target compound differs by replacing the sulfonamide group with a 4-chlorobenzyl-acetamide moiety.
Comparison with Thieno[2,3-d]pyrimidinone Derivatives
Thieno[2,3-d]pyrimidinone analogs with thiophene or chlorophenyl substituents show diverse pharmacological profiles:
These compounds emphasize the role of aromatic and heterocyclic substituents in modulating physicochemical properties. The target compound’s 4-chlorobenzyl group may enhance metabolic stability compared to thiophene-based derivatives.
Comparison with Benzofuro[3,2-d]pyrimidinone Analogs
Benzofuro-pyrimidinone derivatives, such as N-(3-nitrophenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide (Mol. Wt. 364.317), replace the sulfur atom in benzothieno cores with oxygen .
Comparison with Quinazolin-4(3H)-one Derivatives
The target compound’s benzothieno core may offer superior target specificity due to sulfur’s electronegativity and larger atomic radius.
Key Structural and Functional Differences
Biological Activity
N-(4-chlorobenzyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound belonging to the benzothienopyrimidine class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H14ClN3O2S
- Molecular Weight : 383.9 g/mol
- CAS Number : 1021231-24-2
The compound features a chlorobenzyl group attached to a benzothieno-pyrimidine core, which is significant for its interaction with various biological targets.
Synthesis
The synthesis of N-(4-chlorobenzyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the benzothieno-pyrimidine core through cyclization reactions.
- Introduction of the chlorobenzyl group via nucleophilic substitution.
- Acetylation of the resulting amine to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chlorobenzyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant antimicrobial properties. In vitro studies have shown that related benzothienopyrimidine derivatives demonstrate activity against various bacterial strains, comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In a study involving MTT assays, certain derivatives displayed cytotoxicity against cancer cell lines, although they were less potent than established chemotherapeutic agents such as 5-fluorouracil . The mechanism of action may involve inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Study 1: Anticancer Evaluation
In a comparative study, N-(4-chlorobenzyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide was tested against several cancer cell lines. The results indicated moderate cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell types .
Study 2: Antimicrobial Assessment
Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL .
The proposed mechanisms through which N-(4-chlorobenzyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its biological effects include:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
- Receptor Interaction : The compound could interact with specific receptors or pathways that regulate cell proliferation and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
